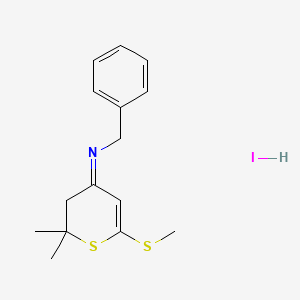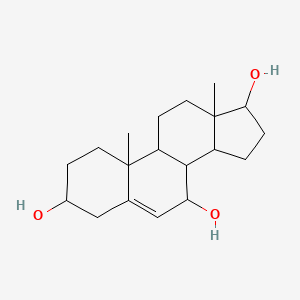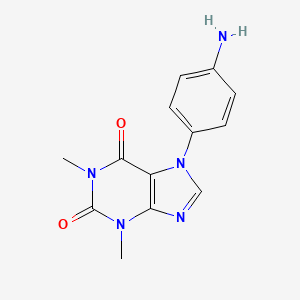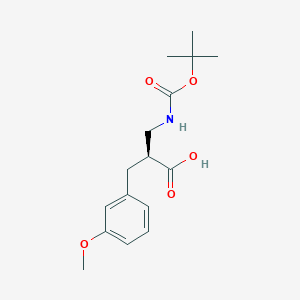
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide is a chemical compound with the molecular formula C15H19NS2 and an average mass of 277.448 Da . This compound is characterized by its unique thiopyran ring structure, which is substituted with a benzyl group, a dimethyl group, and a methylsulfanyl group. The hydroiodide form indicates the presence of an iodide ion associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of Substituents: The benzyl, dimethyl, and methylsulfanyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl halides in the presence of a base.
Formation of the Imine: The imine group is formed by reacting the thiopyran derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiopyran derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, while the sulfur-containing thiopyran ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine: Similar in structure but without the hydroiodide form.
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-amine: Similar but with an amine group instead of an imine.
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-ol: Similar but with a hydroxyl group.
Uniqueness
The presence of the hydroiodide form in N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide adds unique properties, such as increased solubility in water and potential for ionic interactions. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.
Propiedades
Número CAS |
86795-66-6 |
|---|---|
Fórmula molecular |
C15H20INS2 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide |
InChI |
InChI=1S/C15H19NS2.HI/c1-15(2)10-13(9-14(17-3)18-15)16-11-12-7-5-4-6-8-12;/h4-9H,10-11H2,1-3H3;1H |
Clave InChI |
HRSHEJZGUYBMHP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NCC2=CC=CC=C2)C=C(S1)SC)C.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)

![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)




![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)

![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)

![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
